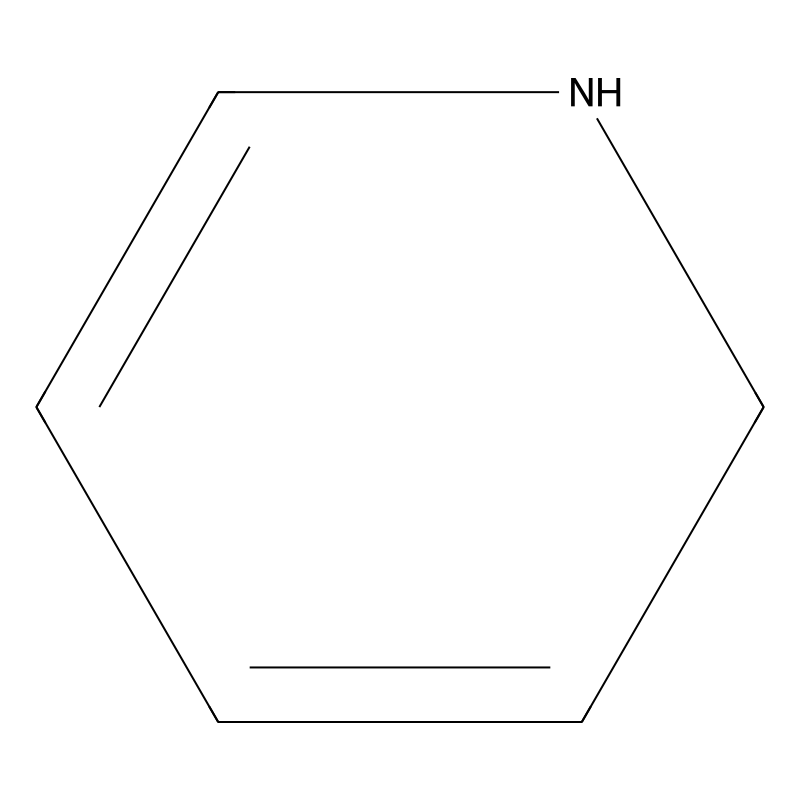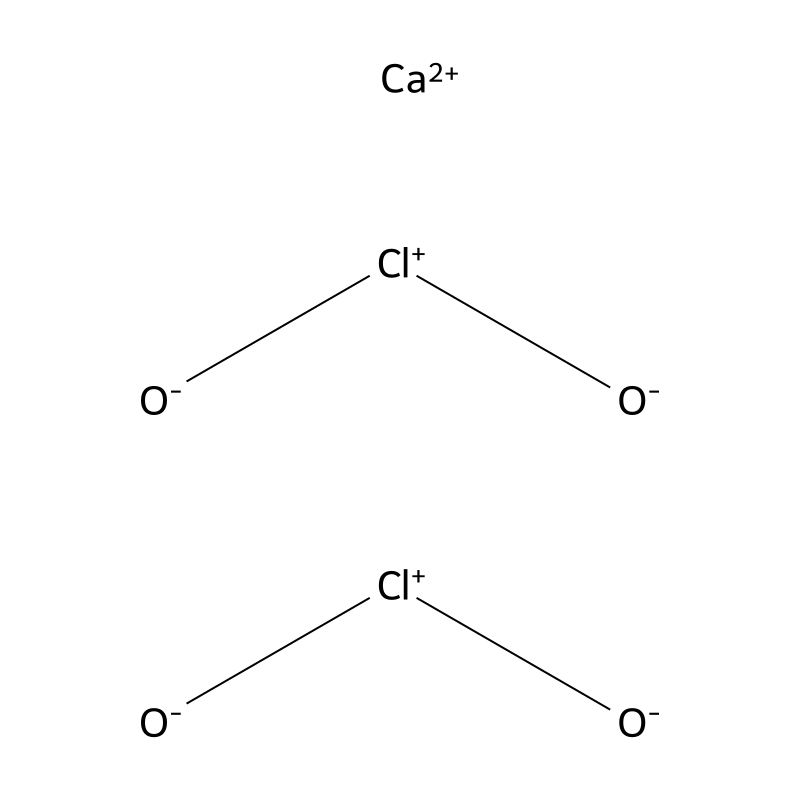2-Phenyl-2-(phenylthio)acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis of Pyridines
Scientific Field: Organic Chemistry
Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the synthesis of di-, tri-, and tetra-substituted pyridines.
Methods of Application: The process involves an isothiourea-catalyzed Michael addition-lactamization followed by sulfide oxidation-elimination/N- to O-sulfonyl transfer sequence.
Results or Outcomes: The method allows for the formation of 2,3,5- and 2,3-substituted pyridine 6-tosylates from (phenylthio)acetic acids and α,β–unsaturated ketimines.
Perfumes
Scientific Field: Perfumery
Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in some perfumes as it possesses a honey-like odor even in low concentrations.
Methods of Application: The compound is typically incorporated into the perfume formulation in its raw form and then mixed with other fragrant compounds to create a unique scent.
Results or Outcomes: The resulting perfume has a distinctive honey-like aroma, which can contribute to the overall complexity and appeal of the fragrance.
Penicillin G Production
Scientific Field: Pharmaceutical Chemistry
Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Penicillin G, a widely used antibiotic.
Methods of Application: The exact methods of application in the synthesis of Penicillin G are proprietary and vary between manufacturers.
Results or Outcomes: The outcome is the production of Penicillin G, a potent antibiotic used to treat a variety of bacterial infections.
Diclofenac Production
Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is used in the production of Diclofenac, a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammatory diseases such as gout.
Methods of Application: The exact methods of application in the synthesis of Diclofenac are proprietary and vary between manufacturers.
Results or Outcomes: The outcome is the production of Diclofenac, a potent NSAID used to treat a variety of pain and inflammatory conditions.
Antimicrobial Applications
Scientific Field: Microbiology
Application Summary: “2-Phenyl-2-(phenylthio)acetic acid” is naturally produced by the metapleural gland of most ant species and used as an antimicrobial.
Methods of Application: The compound is typically incorporated into the ant’s metapleural gland and is used to protect the ant colony from microbial pathogens.
Results or Outcomes: The resulting antimicrobial effect helps to protect the ant colony from a variety of microbial threats.
2-Phenyl-2-(phenylthio)acetic acid is an organosulfur compound characterized by its molecular formula . This compound features a phenyl group and a phenylthio group attached to an acetic acid moiety, which contributes to its unique chemical properties. The presence of sulfur in the structure enhances its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry .
General Safety Considerations for Organic Acids
Carboxylic acids, like the one present in this molecule, generally exhibit some degree of acidity. When handling unknown organic acids, it is advisable to follow standard laboratory safety procedures for handling acids, including:
- Oxidation: This compound can be oxidized to form sulfoxides or sulfones when treated with oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
- Reduction: The phenylthio group can be reduced to a thiol group using reducing agents such as lithium aluminum hydride.
- Substitution: The phenylthio group is amenable to nucleophilic substitution reactions, allowing for the introduction of other functional groups.
Common Reagents and Conditions- Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
- Reduction: Lithium aluminum hydride, sodium borohydride.
- Substitution: Alkyl halides, acyl chlorides.
Major Products Formed- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiol derivatives.
- Substitution: Various substituted phenylacetic acid derivatives.
- Oxidation: Sulfoxides, sulfones.
- Reduction: Thiol derivatives.
- Substitution: Various substituted phenylacetic acid derivatives.
Research indicates that 2-Phenyl-2-(phenylthio)acetic acid exhibits potential biological activities, including antimicrobial and antifungal properties. These activities make it a candidate for further investigation in drug development and therapeutic applications. Its unique structural features may contribute to its efficacy against various pathogens.
Synthetic Routes
The synthesis of 2-Phenyl-2-(phenylthio)acetic acid typically involves the reaction of phenylthiol with phenylacetic acid. A common method includes:
- Reactants: Phenylthiol and phenylacetic acid.
- Catalyst/Base: Sodium hydroxide is often used to facilitate the reaction.
- Solvent: The reaction is usually conducted in organic solvents like methanol or ethanol.
- Purification: The product is purified through recrystallization.
Industrial Production Methods
For large-scale production, similar reaction conditions are employed but optimized for higher yields and purity. Advanced techniques such as continuous flow reactors and chromatography are often utilized to enhance efficiency.
2-Phenyl-2-(phenylthio)acetic acid has several notable applications:
- Organic Synthesis: Serves as a building block for more complex molecules in organic chemistry.
- Biological Research: Investigated for its potential therapeutic uses due to its antimicrobial properties.
- Industrial Chemistry: Utilized in the synthesis of specialty chemicals and materials.
Similar Compounds- (Phenylmercapto)acetic acid
- S-Phenylthioglycolic acid
- Thiophenoxyacetic acid
Uniqueness
The distinctiveness of 2-Phenyl-2-(phenylthio)acetic acid lies in its dual functional groups—both a phenyl group and a phenylthio group attached to the acetic acid moiety—imparting unique chemical and biological properties compared to its analogs. This structural feature enhances its reactivity and potential utility in various applications, making it a valuable compound in both research and industry.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








